

# Spectroscopic Profile of Metanephrine Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: Metanephrine hydrochloride

Cat. No.: B022753

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This technical guide provides a comprehensive overview of the spectroscopic data for **metanephrine hydrochloride**, a key metabolite of epinephrine. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for their acquisition.

## Chemical Structure and Properties

**Metanephrine hydrochloride** is the hydrochloride salt of metanephrine. The structure consists of a benzene ring substituted with hydroxyl, methoxy, and a hydroxyethylamino group.

Chemical Formula:  $C_{10}H_{16}ClNO_3$  Molecular Weight: 233.69 g/mol

## Spectroscopic Data

The following sections present the available spectroscopic data for **metanephrine hydrochloride**. For clarity, quantitative data are summarized in tabular format.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted proton ( $^1H$ ) and carbon-13 ( $^{13}C$ ) NMR data for the metanephrine cation.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for Metanephrine

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.0 - 6.8	m	3H	Ar-H
4.8 - 4.7	m	1H	CH-OH
3.85	s	3H	$\text{OCH}_3$
3.2 - 3.0	m	2H	$\text{CH}_2\text{-N}$
2.7	s	3H	$\text{N-CH}_3$

Note: This is a predicted spectrum and actual experimental values may vary. Data sourced from the Human Metabolome Database.[1]

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for Metanephrine

Chemical Shift ( $\delta$ ) ppm	Assignment
148.5	C-OH (aromatic)
147.9	C- $\text{OCH}_3$ (aromatic)
131.5	C (aromatic)
119.0	CH (aromatic)
115.5	CH (aromatic)
111.0	CH (aromatic)
72.5	CH-OH
56.0	$\text{OCH}_3$
55.0	$\text{CH}_2\text{-N}$
33.0	$\text{N-CH}_3$

Note: This is a predicted spectrum and actual experimental values may vary.

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The following table lists the expected characteristic IR absorption bands for **metanephrine hydrochloride**.

Table 3: Characteristic IR Absorption Bands for **Metanephrine Hydrochloride**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H stretch (alcohol and phenol)
3000 - 2800	Medium	C-H stretch (aliphatic)
2700 - 2400	Broad	N-H stretch (secondary amine salt)
1600 - 1450	Medium	C=C stretch (aromatic)
1260 - 1200	Strong	C-O stretch (aryl ether)
1150 - 1000	Strong	C-O stretch (alcohol)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure. For metanephrine, tandem mass spectrometry (LC-MS/MS) is commonly used for quantification in biological samples. Electron ionization (EI) mass spectrometry can provide detailed fragmentation patterns for structural elucidation.

Table 4: Mass Spectrometry Data for Metanephrine

m/z	Relative Intensity (%)	Assignment
197	-	[M] <sup>+</sup> (Metanephrine free base)
182	-	[M - CH <sub>3</sub> ] <sup>+</sup>
167	-	[M - CH <sub>2</sub> NHCH <sub>3</sub> ] <sup>+</sup>
151	-	[M - H <sub>2</sub> O - CH <sub>2</sub> NH] <sup>+</sup>
44	-	[CH <sub>2</sub> NHCH <sub>3</sub> ] <sup>+</sup>

Note: The fragmentation pattern is based on typical fragmentation of similar compounds and may not represent a complete experimental spectrum. The molecular ion of the hydrochloride salt is not typically observed.

LC-MS/MS analysis of metanephrine typically involves monitoring the transition of a precursor ion to a product ion. A common transition for metanephrine is m/z 180.1 → 165.1.<sup>[2]</sup> In some gas chromatography-mass spectrometry (GC-MS) methods, derivatized metanephrine is analyzed, with monitored ions including m/z 522, 523, 525, and 526.<sup>[3]</sup>

## Experimental Protocols

The following sections outline general experimental methodologies for acquiring the spectroscopic data presented above.

### NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **metanephrine hydrochloride** in a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.
- The final sample volume should be approximately 0.5-0.7 mL.<sup>[4]</sup>

Instrumentation and Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR:
  - A standard one-pulse sequence is typically used.
  - Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
- $^{13}\text{C}$  NMR:
  - A proton-decoupled pulse sequence is commonly employed.
  - A larger number of scans is required due to the lower natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

### Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **metanephrine hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Place the mixture into a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent pellet.
- Note: For hydrochloride salts, ion exchange with KBr can occur, potentially altering the spectrum.<sup>[5][6]</sup> Using potassium chloride (KCl) as the matrix can mitigate this issue.<sup>[5][7]</sup>

### Instrumentation and Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure:
  - Acquire a background spectrum of a blank KBr (or KCl) pellet.
  - Place the sample pellet in the sample holder and acquire the sample spectrum.

- The final spectrum is the ratio of the sample spectrum to the background spectrum.

## Mass Spectrometry (Electron Ionization)

Sample Introduction and Ionization:

- Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
- Volatilize the sample by heating the probe.
- Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

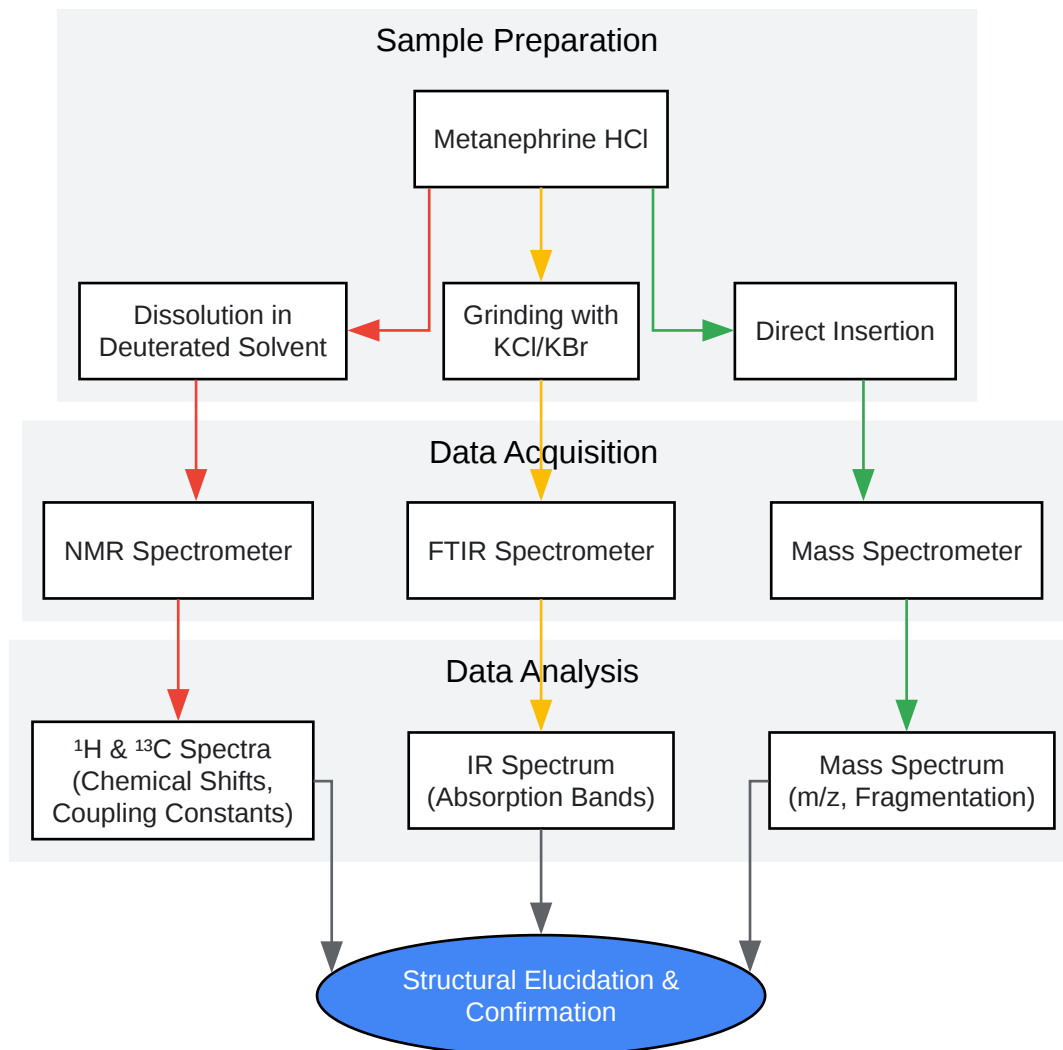
Instrumentation and Data Acquisition:

- Instrument: A mass spectrometer equipped with an electron ionization source.
- Analysis:
  - The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
  - A detector records the abundance of each ion.

## Visualizations

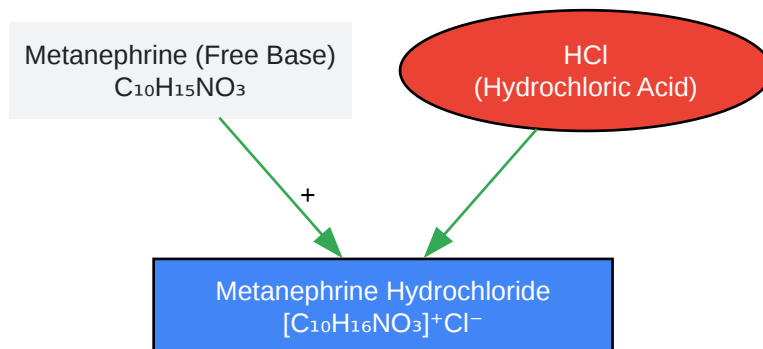
The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of **metanephrine hydrochloride**.

## General Workflow for Spectroscopic Analysis

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Caption: General workflow for spectroscopic analysis.

## Metanephrine and its Hydrochloride Salt



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Caption: Formation of **Metanephrine Hydrochloride**.

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